molecular formula C23H20O3S B11139317 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11139317
M. Wt: 376.5 g/mol
InChI Key: IQGLJGYVSLMCFE-MTJSOVHGSA-N
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Description

6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the benzofuran core.

    Formation of the Thienylmethylidene Group: The thienylmethylidene group can be introduced through condensation reactions involving thienyl aldehydes and the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thienyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

    Substitution: The benzyl and thienyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzyl and thienyl oxides.

    Reduction: Formation of benzofuran alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.

    Biochemical Research: It can be used as a probe to study specific biochemical pathways or molecular interactions.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

    Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3-one share structural similarities but differ in the substitution pattern.

    Thienylmethylidene Compounds: Compounds such as 1-(3-methyl-2-thienyl)methylidene-2-benzofuran-3-one have similar thienylmethylidene groups but different core structures.

Uniqueness

    Structural Complexity: The combination of benzofuran, benzyl, and thienylmethylidene groups in a single molecule is unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C23H20O3S

Molecular Weight

376.5 g/mol

IUPAC Name

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H20O3S/c1-14-4-5-15(2)17(10-14)13-25-18-6-7-19-20(11-18)26-21(23(19)24)12-22-16(3)8-9-27-22/h4-12H,13H2,1-3H3/b21-12-

InChI Key

IQGLJGYVSLMCFE-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3

Origin of Product

United States

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